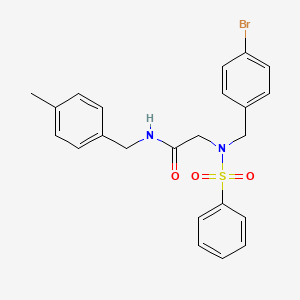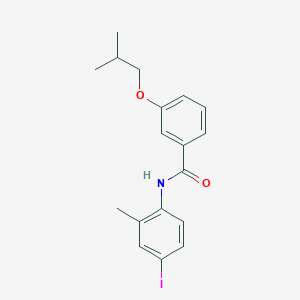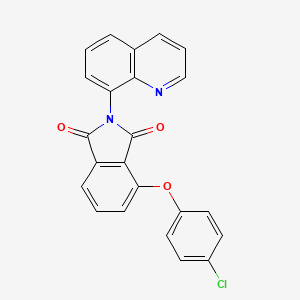![molecular formula C21H17Cl3N2O3S B3664074 N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3664074.png)
N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonyl group attached to a glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 2-chlorobenzyl chloride, 2-chlorophenylamine, 4-chlorobenzenesulfonyl chloride, and glycine.
Step 1: Formation of N-(2-chlorophenyl)glycinamide by reacting 2-chlorophenylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Step 2: Introduction of the 2-chlorobenzyl group by reacting N-(2-chlorophenyl)glycinamide with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Step 3: Sulfonylation by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies investigating its effects on cellular processes and pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N2-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chlorophenyl groups and sulfonyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)glycinamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
N~2~-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide: Lacks the 2-chlorobenzyl group, potentially altering its binding properties and applications.
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide: Lacks the 2-chlorophenyl group, which may impact its overall stability and reactivity.
Uniqueness
N~2~-(2-chlorobenzyl)-N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is unique due to the presence of all three chlorophenyl groups and the sulfonyl group, which collectively contribute to its distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c22-16-9-11-17(12-10-16)30(28,29)26(13-15-5-1-2-6-18(15)23)14-21(27)25-20-8-4-3-7-19(20)24/h1-12H,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCIHCWUECDJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-hydroxy-4-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3664002.png)


![N-1-naphthyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3664019.png)

![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B3664026.png)

![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3664039.png)
![2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3664056.png)
![4-methoxy-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3664063.png)
![1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFANYL]PHENYL}METHANONE](/img/structure/B3664070.png)

![7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B3664081.png)
![N-cyclopentyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3664086.png)
